![molecular formula C36H49NO2 B3025732 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid CAS No. 905837-93-6](/img/structure/B3025732.png)

1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid

Übersicht

Beschreibung

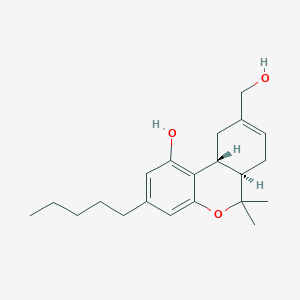

The compound is a derivative of lupane, a type of pentacyclic triterpenoid. Triterpenoids are a class of chemical compounds composed of three terpene units with the molecular formula C30H48; they may also be thought of as consisting of six isoprene units . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic chemistry techniques. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Common reactions could involve the indole group, which is known to undergo electrophilic substitution, or the lupane skeleton, which could undergo various oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of lupane derivatives and indole derivatives can be found in the literature .Wissenschaftliche Forschungsanwendungen

Biotransformation in Plant Cell Cultures

Semisynthetic betulonic acid-based compounds, including analogs of 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid, were studied for biotransformation using Nicotiana tabacum and Catharanthus roseus cell cultures. This study involved cyclodextrin-mediated dissolving of poorly water-soluble substrates, leading to the formation of new derivatives, including oxidized and glycosylated products (Häkkinen et al., 2018).

Potential in HIV-1 Inhibition

Lup-20(29)-en-28-oic acid derivatives have been synthesized and evaluated for their efficacy against HIV-1 in CEM 4 and MT-4 cell cultures. These compounds showed promising results as HIV inhibitors, indicating a potential application of 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid derivatives in HIV treatment (Evers et al., 1996).

Inducing Apoptosis in Cancer Cells

Compounds isolated from the roots of Ceriops tagal, including derivatives of lup-20(29)-en-28-oic acid, have been evaluated for their ability to activate caspase-3 enzyme, a key factor in apoptosis. These findings suggest that such compounds, including 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid, could be developed into chemotherapeutic agents that induce apoptosis in cancer cells (Chacha, 2011).

Anti-inflammatory and Anti-HIV Activities

Lupane derivatives from Garcinia hanburyi, similar in structure to 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid, have shown significant anti-HIV and anti-inflammatory activities. These findings highlight the potential of lupane derivatives in the development of treatments for HIV and inflammation-related conditions (Reutrakul et al., 2010).

Antitumor Properties

3-Amino-3,4-Seco-Lupa-4(23),20(29)-Diene derivatives have exhibited growth inhibition or death in various human cancer cell lines. This suggests the potential of 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid in the development of new antitumor agents (Giniyatullina et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49NO2/c1-21(2)22-14-17-36(31(38)39)19-18-34(6)25(29(22)36)12-13-28-33(5)20-24-23-10-8-9-11-26(23)37-30(24)32(3,4)27(33)15-16-35(28,34)7/h8-11,22,25,27-29,37H,1,12-20H2,2-7H3,(H,38,39)/t22-,25+,27-,28+,29+,33-,34+,35+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWIUZGUDGQYDS-HIFHRDMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)